molecular formula C6H12Cl2O2 B086423 1,2-Bis(2-chloroethoxy)ethane CAS No. 112-26-5

1,2-Bis(2-chloroethoxy)ethane

Cat. No. B086423
CAS RN: 112-26-5
M. Wt: 187.06 g/mol
InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-chloroethoxy)ethane, also known as Triethylene glycol dichloride or Triglycol dichloride, is a chemical compound with the formula C6H12Cl2O2 .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(2-chloroethoxy)ethane is represented by the formula C6H12Cl2O2. The IUPAC Standard InChI is InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 .


Chemical Reactions Analysis

Specific chemical reactions involving 1,2-Bis(2-chloroethoxy)ethane are not detailed in the search results .


Physical And Chemical Properties Analysis

1,2-Bis(2-chloroethoxy)ethane is a clear liquid that is colorless to almost colorless. It has a melting point of -31°C, a boiling point of 235 °C (lit.), and a density of 1.197 g/mL at 25 °C (lit.). Its refractive index is n 20/D 1.461 (lit.). It is insoluble in water .

Scientific Research Applications

  • Selective Lead(II) Extraction : A study by Hayashita et al. (1999) synthesized compounds, including 1,2-Bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, for selective Pb(II) extraction. These compounds showed higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

  • Synthesis of Poly(disilanylene)ethylenes : Kunai et al. (1992) discussed the synthesis of poly(disilanylene)ethylenes via electrolysis of bis(chlorosilyl)ethanes, including 1,2-bis(chloromethylphenylsilyl)ethane. This synthesis resulted in polymers with high molecular weights, without silicon-oxygen bonds in the polymer backbone (Kunai et al., 1992).

  • Spectroscopic Characterization and Electrochemical Properties : A study by Dailey et al. (1992) focused on the reaction of (5-Cl-SALEN)Mn II (5-Cl-SALEN= 1,2-bis(5-chlorosalicylideneamino)ethane) with dioxygen, producing bis(μ-oxo) dimer [(5-Cl-SALSN)Mn IV (μ-O)]2 (Dailey et al., 1992).

  • Polyaddition Behavior in Polymer Chemistry : Tomita et al. (2001) studied the polyadditions of 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane with diamines, noting differences in reaction rates and molecular weights of resulting polymers (Tomita et al., 2001).

  • Synthesis and Structural Analysis in Organometallic Chemistry : Research by Krämer et al. (1990) on the synthesis of 1,2-bis(diisopropylamino)-1,2-diboretane involved the substitution of chlorine atoms in 1,2-bis(dichloroboryl)ethane (Krämer et al., 1990).

  • Synthesis of Silicon-Containing Macrocyclic Peroxides : A study by Arzumanyan et al. (2014) explored reactions involving 1,2-bis(dimethylchlorosilyl)ethane, leading to the production of cyclic silicon-containing peroxides (Arzumanyan et al., 2014).

  • Synthesis and Characterization of Poly(ethylene oxide-co-ethylene sulfone)s : Zhang et al. (1994) prepared poly(ethylene oxide-co-ethylene sulfide)s using 1,2-bis(2-chloroethoxy)ethane and analyzed their properties and structures (Zhang et al., 1994).

  • Synthesis of Substituted Aliphatic Bis(phenylglyoximes) : Orhan and Ucan (1998) synthesized new aliphatic bis(phenylglyoximes), including 1,2-bis-(phenylglyoxime)ethane, and studied their metal complexes (Orhan & Ucan, 1998).

  • Inhalation Toxicity Studies : Vocci et al. (1963) conducted acute inhalation toxicity studies with 1,2-bis(2-chloroethylthio)ethane in various animals, analyzing the effects and tissue damage (Vocci et al., 1963).

Safety And Hazards

1,2-Bis(2-chloroethoxy)ethane is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 1,2-Bis(2-chloroethoxy)ethane are not explicitly mentioned in the search results .

properties

IUPAC Name

1,2-bis(2-chloroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUOJIYYGGHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-69-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8047000
Record name 1,2-Bis(2-chloroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Bis(2-chloroethoxy)ethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

241.3 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

250 °F; 121 °C (OPEN CUP)
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1974 @ 20 °C/20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.06 [mmHg], 0.06 mm Hg @ 20 °C
Record name 1,2-Bis(2-chloroethoxy)ethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5138
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Acidity as HCl, 0.01% by wt, max
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,2-Bis(2-chloroethoxy)ethane

Color/Form

Colorless liquid

CAS RN

112-26-5
Record name 1,2-Bis(2-chloroethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(2-chloroethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,2-bis(2-chloroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Bis(2-chloroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(2-chloroethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIGLYCOL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JQ82M13J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

FP: -31.5 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-chloroethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-chloroethoxy)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(2-chloroethoxy)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(2-chloroethoxy)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(2-chloroethoxy)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(2-chloroethoxy)ethane

Citations

For This Compound
278
Citations
PL Sherman, AM Kemmer, L Metcalfe… - … organic analysis: a …, 1979 - books.google.com
Under contract with the US Environmental Protection Agency, Office of Toxic Substances, Monsanto Research Corporation has developed and successfully utilized methods for the …
Number of citations: 1 books.google.com
T Zhang, MH Litt, CE Rogers - Journal of Polymer Science Part …, 1994 - Wiley Online Library
Three poly(ethylene oxide‐co‐ethylene sulfide)s with oxygen to sulfur ratios of 2/1, 2/2, and 1/2 were prepared by phase‐transfer catalyzed polycondensations of (1) sodium sulfide and …
Number of citations: 2 onlinelibrary.wiley.com
JR Dann, PP Chiesa, JW Gates Jr - The Journal of Organic …, 1961 - ACS Publications
The disulfilimine derivative (XI) of dithiane (IX) has also been prepared and separated into a and ß forms; the relative configuration, however, is not known. 8 molecular reaction, it was …
Number of citations: 91 pubs.acs.org
Z Tribak, MK Skalli, O Senhaji, YK Rodi - International Journal of Advanced … - academia.edu
N-alkyl and cycloadducts derivatives of 5-Chloroisatin were synthesized in good to excellent yields. The method evidences a selective N-alkylation when using 1, 2-bis (2-chloroethoxy) …
Number of citations: 3 www.academia.edu
B Qu, H Chen, J Li - … Conference on Development and Application of …, 2021 - Springer
Four new stabilizers which didn’t forming nitrosamine derivatives were prepared and the reaction condition were optimized. It was suggested from the electrostatic potentials that the …
Number of citations: 3 link.springer.com
RJ Watts, S Kong, MP Orr, GC Miller - Environmental technology, 1994 - Taylor & Francis
The effects of pH, soluble chemical oxygen demand (COD), suspended solids, and ammonia ‐nitrogen on the titanium dioxide (TiO 2 )‐photocatalyzed treatment of l,2‐bis(2‐…
Number of citations: 13 www.tandfonline.com
RJ Watts, S Kong, W Lee - Journal of Environmental Engineering, 1995 - ascelibrary.org
Titanium dioxide (TiO 2 ) sedimentation, enhanced through charge neutralization and coagulation/flocculation with metal salts and polymers, was investigated to evaluate the potential …
Number of citations: 61 ascelibrary.org
JD Holbrey, AE Visser, SK Spear, WM Reichert… - Green chemistry, 2003 - pubs.rsc.org
A room temperature ionic liquid containing a bis-imidazolium cation incorporating a short ethylene-glycol spacer, 1,1′-[1,2-ethanediylbis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-…
Number of citations: 189 pubs.rsc.org
M Hasanpour Mansour, H Eshghi… - The 22nd Iranian …, 2014 - profdoc.um.ac.ir
In recent year dicationic ILs would be interesting research targets due to their high thermal stability, broad liquid range, and biological activities such as antiviral, antifungal and …
Number of citations: 2 profdoc.um.ac.ir
C Braunweiler, S Bethke, F Rominger… - European journal of …, 1999 - Wiley Online Library
The fourteen‐membered ring of 7,7,12,12‐tetramethyl‐1,4‐dioxacyclotetradecane‐8,9,10,11‐tetrone (4) was built up from 1,2‐bis(2′‐chloroethoxy)ethane, two units derived from …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.